PbTx 3

Description

Propriétés

Numéro CAS |

85079-48-7 |

|---|---|

Formule moléculaire |

C50H72O14 |

Poids moléculaire |

897.1 g/mol |

Nom IUPAC |

(1R,3S,5R,7S,9R,11S,12S,14R,16R,18S,20R,21Z,24S,26R,28S,30R,31R,33S,35R,37S,42R,44S,46R,48S)-12-hydroxy-14-[2-(hydroxymethyl)prop-2-enyl]-1,3,11,24,31,41,44-heptamethyl-2,6,10,15,19,25,29,34,38,43,47-undecaoxaundecacyclo[26.22.0.03,26.05,24.07,20.09,18.011,16.030,48.033,46.035,44.037,42]pentaconta-21,40-dien-39-one |

InChI |

InChI=1S/C50H72O14/c1-25(24-51)14-28-17-37(52)50(8)41(54-28)19-33-34(61-50)18-32-29(55-33)10-9-12-46(4)42(58-32)23-49(7)40(62-46)21-39-47(5,64-49)13-11-30-44(60-39)26(2)15-31-36(56-30)22-48(6)38(57-31)20-35-45(63-48)27(3)16-43(53)59-35/h9-10,16,26,28-42,44-45,51-52H,1,11-15,17-24H2,2-8H3/b10-9-/t26-,28-,29-,30+,31+,32+,33+,34-,35+,36-,37+,38-,39+,40-,41-,42-,44-,45-,46+,47-,48+,49+,50+/m1/s1 |

Clé InChI |

BKMHDYJRAAJTAD-FGRVLNGBSA-N |

SMILES isomérique |

C[C@@H]1C[C@H]2[C@@H](C[C@]3([C@H](O2)C[C@H]4[C@H](O3)C(=CC(=O)O4)C)C)O[C@@H]5[C@@H]1O[C@H]6C[C@@H]7[C@](C[C@@H]8[C@@](O7)(C/C=C\[C@@H]9[C@@H](O8)C[C@@H]1[C@@H](O9)C[C@@H]2[C@@](O1)([C@H](C[C@H](O2)CC(=C)CO)O)C)C)(O[C@@]6(CC5)C)C |

SMILES canonique |

CC1CC2C(CC3(C(O2)CC4C(O3)C(=CC(=O)O4)C)C)OC5C1OC6CC7C(CC8C(O7)(CC=CC9C(O8)CC1C(O9)CC2C(O1)(C(CC(O2)CC(=C)CO)O)C)C)(OC6(CC5)C)C |

Pureté |

95 % (HPLC) |

Synonymes |

evetoxin GB-3 brevetoxin PbTx-3 brevetoxin T-17 brevetoxin T17 T17 toxin |

Origine du produit |

United States |

Foundational & Exploratory

Brevetoxin-3: A Comprehensive Technical Guide on its Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

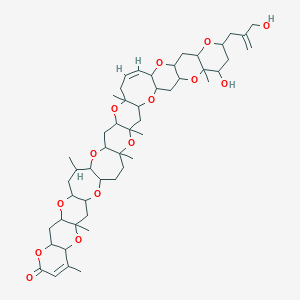

Brevetoxin-3 (PbTx-3) is a potent neurotoxin belonging to the brevetoxin family of lipid-soluble polyether compounds. Produced by the marine dinoflagellate Karenia brevis, the causative agent of "red tides," PbTx-3 poses a significant threat to marine ecosystems and human health through the consumption of contaminated shellfish, leading to Neurotoxic Shellfish Poisoning (NSP). This technical guide provides an in-depth analysis of the chemical structure, physicochemical properties, and mechanism of action of Brevetoxin-3. Detailed experimental methodologies for its characterization and the elucidation of its biological activity are presented, alongside a summary of key quantitative data. Furthermore, this document illustrates the toxin's signaling pathway and relevant experimental workflows using detailed diagrams to facilitate a comprehensive understanding for researchers and professionals in drug development and toxicology.

Chemical Structure and Properties

Brevetoxin-3 is a complex, ladder-like cyclic polyether. Its intricate structure is responsible for its high affinity and specific interaction with voltage-gated sodium channels.

Table 1: Chemical and Physical Properties of Brevetoxin-3

| Property | Value | Reference(s) |

| IUPAC Name | (1R,3S,5R,7S,9R,11S,12S,14R,16R,18S,20R,21Z,24S,26R,28S,30R,31R,33S,35R,37S,42R,44S,46R,48S)-12-hydroxy-14-[2-(hydroxymethyl)prop-2-enyl]-1,3,11,24,31,41,44-heptamethyl-2,6,10,15,19,25,29,34,38,43,47-undecaoxaundecacyclo[26.22.0.0³,²⁶.0⁵,²⁴.0⁷,²⁰.0⁹,¹⁸.0¹¹,¹⁶.0³⁰,⁴⁸.0³³,⁴⁶.0³⁵,⁴⁴.0³⁷,⁴²]pentaconta-21,40-dien-39-one | [1] |

| Molecular Formula | C₅₀H₇₂O₁₄ | [1][2][3][4] |

| Molecular Weight | 897.11 g/mol | [1][2][3][4] |

| CAS Number | 85079-48-7 | [2][3][4] |

| Melting Point | 291-293 °C (decomposes) | [3] |

| Solubility | Soluble in acetone, ethyl acetate, ethanol, methanol, and DMSO. | [3][4][5] |

| Appearance | Crystalline solid. | [3] |

Mechanism of Action: Interaction with Voltage-Gated Sodium Channels

The primary molecular target of Brevetoxin-3 is the voltage-gated sodium channel (VGSC), a critical component of excitable cells such as neurons and muscle cells. PbTx-3 binds to a specific site on the α-subunit of the VGSC, known as neurotoxin receptor site 5.[5][6][7] This binding event does not block the channel but rather modifies its gating properties in a profound way, leading to persistent activation.[7]

The key consequences of Brevetoxin-3 binding to VGSCs are:

-

Shift in Activation Voltage: The voltage threshold for channel activation is shifted to more negative membrane potentials. This means that channels can open at the normal resting membrane potential.

-

Prolonged Mean Open Time: The duration for which the channel remains in the open, ion-conducting state is significantly increased.

-

Inhibition of Inactivation: The normal inactivation mechanism of the VGSC is impaired, preventing the channel from closing in a timely manner.

This persistent influx of sodium ions leads to continuous membrane depolarization, uncontrolled nerve firing, and ultimately, the neurotoxic effects observed in NSP.

Quantitative Toxicological and Binding Data

The potency of Brevetoxin-3 has been quantified through various toxicological and in vitro binding studies.

Table 2: Toxicological Data for Brevetoxin-3

| Parameter | Species | Route of Administration | Value | Reference(s) |

| LD₅₀ | Mouse | Oral | 520 µg/kg | [3] |

| LD₅₀ | Mouse | Intraperitoneal | 170 µg/kg | [3] |

| LD₅₀ | Mouse | Intravenous | 94 µg/kg | [3] |

| LD₅₀ | Japanese rice fish (embryo) | - | 4 ng/egg | [4] |

Table 3: Binding Affinity and Potency of Brevetoxin-3 on Voltage-Gated Sodium Channels

| Parameter | Channel Subtype/Cell Line | Value | Reference(s) |

| Kd | Rat brain Nav1.2 | ~2.4 nM | [4] |

| Kd | Rat skeletal muscle Nav1.4 | 1.8 ± 0.61 nM | [4] |

| Kd | Rat cardiac Nav1.5 | 12 ± 1.4 nM | [4] |

| IC₅₀ (Sodium Current Inhibition) | Human Nav1.6 | 202 nM | [] |

| IC₅₀ (in the presence of CTX3C) | Human Nav1.6 | 7.45 nM | [7] |

| EC₅₀ (LDH release) | Rat cerebellar granule neurons | 30.9 nM | [4] |

| EC₅₀ (L-glutamate release) | Rat cerebellar granule neurons | 45.3 nM | [4] |

| EC₅₀ (L-aspartate release) | Rat cerebellar granule neurons | 50.2 nM | [4] |

Experimental Protocols

Extraction and Analysis of Brevetoxin-3 from Shellfish using LC-MS/MS

This protocol outlines a common method for the extraction and quantification of Brevetoxin-3 from shellfish matrices.

Methodology:

-

Sample Homogenization: A known weight of shellfish tissue is homogenized to a uniform consistency.

-

Extraction: The homogenized tissue is extracted with an 80% methanol in water solution.[2] This mixture is vortexed and sonicated to ensure efficient extraction of the lipid-soluble toxins.

-

Centrifugation: The mixture is centrifuged to pellet the solid tissue debris.

-

Supernatant Collection: The supernatant containing the brevetoxins is carefully collected.

-

Solid Phase Extraction (SPE) Cleanup:

-

A Strata-X SPE cartridge is conditioned according to the manufacturer's instructions.

-

The collected supernatant is loaded onto the conditioned cartridge.

-

The cartridge is washed to remove interfering compounds.

-

Brevetoxin-3 is eluted from the cartridge using an appropriate solvent.

-

-

Evaporation and Reconstitution: The eluate is evaporated to dryness under a gentle stream of nitrogen and then reconstituted in a small volume of the initial mobile phase for LC-MS/MS analysis.

-

LC-MS/MS Analysis:

-

Chromatography: Separation is typically achieved on a C18 reversed-phase column (e.g., 100 mm × 2.1 mm, 2.6 µm) using a gradient elution with mobile phases consisting of water and methanol/water (95:5, v/v), both containing ammonium formate and formic acid.[2][3]

-

Mass Spectrometry: Detection is performed using a tandem mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode. Multiple Reaction Monitoring (MRM) is used for selective and sensitive quantification of Brevetoxin-3.

-

Radioligand Binding Assay for Brevetoxin-3 Affinity to VGSCs

This protocol describes a competitive binding assay to determine the affinity (Kd) of Brevetoxin-3 for VGSCs using a radiolabeled form of the toxin.

Methodology:

-

Membrane Preparation: Membranes expressing the desired VGSC subtype are prepared from cell lines or tissue homogenates.

-

Assay Buffer: A suitable binding buffer is prepared, typically containing a buffer salt (e.g., HEPES), and other components to maintain physiological pH and ionic strength.

-

Competition Assay Setup:

-

A constant, low concentration of radiolabeled brevetoxin (e.g., [³H]PbTx-3) is added to all assay tubes.

-

A range of concentrations of unlabeled Brevetoxin-3 (the competitor) is added to different sets of tubes.

-

A set of tubes without any unlabeled competitor is used to determine total binding.

-

A set of tubes with a high concentration of an unlabeled ligand is used to determine non-specific binding.

-

-

Incubation: The prepared membranes are added to the assay tubes, and the mixture is incubated at a specific temperature for a sufficient time to reach equilibrium.

-

Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand, typically by rapid vacuum filtration through glass fiber filters.

-

Washing: The filters are washed rapidly with ice-cold buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The data are then fitted to a one-site competition binding model to determine the IC₅₀ of Brevetoxin-3, from which the Kd can be calculated using the Cheng-Prusoff equation.

Whole-Cell Patch-Clamp Electrophysiology to Study Brevetoxin-3 Effects on Ion Channel Function

This protocol details the whole-cell patch-clamp technique to measure the effects of Brevetoxin-3 on the function of VGSCs in live cells.

Methodology:

-

Cell Preparation: Cells expressing the VGSC of interest are cultured on glass coverslips.

-

Solutions:

-

External Solution: An external solution mimicking the extracellular ionic environment is prepared and continuously perfused over the cells.

-

Internal Solution: An internal solution mimicking the intracellular ionic environment is prepared and used to fill the patch pipette.

-

-

Pipette Fabrication: Glass micropipettes with a specific resistance are pulled using a micropipette puller.

-

Gigaohm Seal Formation: The micropipette, filled with the internal solution, is brought into contact with the cell membrane. Gentle suction is applied to form a high-resistance (gigaohm) seal between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: A brief pulse of suction is applied to rupture the patch of membrane under the pipette tip, establishing electrical and diffusional access to the cell's interior.

-

Voltage-Clamp Recordings: The cell membrane potential is clamped at a holding potential where the VGSCs are typically closed. A series of voltage steps are applied to elicit sodium currents.

-

Brevetoxin-3 Application: After recording baseline currents, Brevetoxin-3 is added to the external solution and perfused over the cell.

-

Data Acquisition and Analysis: The changes in the sodium current, such as a shift in the voltage-dependence of activation and a slowing of inactivation, are recorded and analyzed to determine the effects of Brevetoxin-3 on channel gating.

Conclusion

Brevetoxin-3 is a formidable marine neurotoxin with a complex structure and a well-defined mechanism of action centered on the persistent activation of voltage-gated sodium channels. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals working on the detection, characterization, and potential therapeutic modulation of this potent toxin. A thorough understanding of its chemical properties and biological interactions is paramount for mitigating the risks associated with harmful algal blooms and for exploring the potential of its unique mode of action in biomedical research.

References

- 1. docs.axolbio.com [docs.axolbio.com]

- 2. researchgate.net [researchgate.net]

- 3. NEMI Method Summary - BreveLCMS [nemi.gov]

- 4. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 5. Whole Cell Patch Clamp Protocol [protocols.io]

- 6. Brevetoxin - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

Biological Effects of Brevetoxin-3 (PbTx-3) in Marine Invertebrates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brevetoxin-3 (PbTx-3), a potent neurotoxin produced by the dinoflagellate Karenia brevis, represents a significant area of study in marine toxicology and pharmacology. As a member of the brevetoxin family, PbTx-3 is a lipid-soluble polyether that selectively targets voltage-gated sodium channels (VGSCs), leading to persistent channel activation and subsequent neurotoxicity. While the impacts of brevetoxins on vertebrates, particularly in the context of Neurotoxic Shellfish Poisoning (NSP), are well-documented, the direct biological effects on marine invertebrates are less comprehensively understood. These organisms, particularly filter-feeding bivalves, are primary vectors for brevetoxin accumulation and transfer through marine food webs. This technical guide provides an in-depth overview of the current understanding of the biological effects of PbTx-3 on marine invertebrates. It consolidates available quantitative toxicological data, details relevant experimental protocols, and illustrates the known molecular interactions and metabolic pathways. This document aims to serve as a foundational resource for researchers and professionals in marine science and drug development, highlighting both the established knowledge and the critical gaps in research that warrant further investigation.

Introduction to Brevetoxin-3 (PbTx-3)

PbTx-3 is a derivative of brevetoxin-2 (PbTx-2), the most abundant brevetoxin produced by K. brevis. It is a type-B brevetoxin, characterized by its specific polyether backbone structure. Due to its stability, PbTx-3 is frequently used in experimental studies. The primary mechanism of action for all brevetoxins is their high-affinity binding to site 5 on the alpha-subunit of voltage-gated sodium channels. This binding leads to a hyperpolarizing shift in the channel's activation voltage and an inhibition of its inactivation, resulting in persistent sodium ion influx and continuous nerve cell firing. This uncontrolled neuronal activity is the basis for the observed neurotoxic effects. In marine ecosystems, invertebrates are exposed to PbTx-3 through the ingestion of toxic K. brevis cells or through the uptake of dissolved toxins from the water column.

Quantitative Toxicological Data

Quantitative data on the lethal and sublethal effects of PbTx-3 on marine invertebrates are notably sparse in the scientific literature. The majority of toxicological studies have focused on vertebrate models due to the direct implications for human health. However, the following data provides a crucial, albeit limited, insight into the toxin's potency in a model marine invertebrate.

| Species | Endpoint | Concentration/Dose | Exposure Duration | Reference |

| Artemia salina (brine shrimp) | LC50 | 1.239 µg/ml | 48 hours | [1] |

LC50: The concentration of a substance that is lethal to 50% of the test organisms.

Known Biological Effects in Marine Invertebrates

While extensive quantitative data is lacking, several studies have documented the biological consequences of brevetoxin exposure in marine invertebrates, primarily focusing on accumulation and metabolism.

Bioaccumulation and Metabolism

Marine invertebrates, particularly filter-feeding mollusks like oysters, clams, and mussels, are highly efficient at accumulating brevetoxins from their environment. This accumulation is the primary vector for NSP in humans and other vertebrates.

-

Bivalve Mollusks: Studies on the Eastern oyster (Crassostrea virginica) have shown that while PbTx-2 is readily metabolized to PbTx-3 and other conjugates, waterborne PbTx-3 is rapidly accumulated but not significantly metabolized. This suggests that PbTx-3 can persist in these organisms. The metabolism of PbTx-2 in shellfish can lead to the formation of various derivatives, some of which may have altered toxicity.[2]

-

Gastropods: Various species of marine gastropods have also been found to accumulate brevetoxins to levels capable of causing NSP.[3][4][5] The metabolic pathways in these organisms are less characterized than in bivalves.

Physiological and Behavioral Effects

Direct research on the physiological and behavioral impacts of PbTx-3 on marine invertebrates is an area requiring significant further investigation. While shellfish can harbor high concentrations of brevetoxins, they are often asymptomatic. However, sublethal effects are likely. For instance, exposure of the bryozoan Bugula neritina to K. brevis resulted in a 75% reduction in clearance rates, indicating a significant impact on feeding behavior. While not specific to PbTx-3, it highlights a probable effect of brevetoxin exposure.

Molecular Mechanism of Action and Signaling Pathways

The fundamental mechanism of PbTx-3 toxicity is its interaction with voltage-gated sodium channels (VGSCs). While the specifics of this interaction have been extensively studied in vertebrate models, it is presumed to be similar in invertebrates due to the conserved nature of VGSCs.

PbTx-3 binds to site 5 of the VGSC alpha-subunit. This binding event has several key consequences for channel function:

-

Shift in Activation Voltage: The voltage threshold for channel opening is shifted to more negative membrane potentials, meaning the channel can be activated by smaller depolarizations.

-

Inhibition of Inactivation: The natural process of channel inactivation is inhibited, leading to a prolonged open state.

-

Persistent Depolarization: The continuous influx of Na+ ions through the modified channels leads to a persistent depolarization of the cell membrane, causing uncontrolled nerve firing.

Experimental Protocols

Detailed experimental protocols for assessing the direct biological effects of PbTx-3 on marine invertebrates are not well-established in the literature. However, methodologies for the detection and quantification of brevetoxins in invertebrate tissues are well-developed and can be adapted for toxicological studies.

Toxin Extraction from Invertebrate Tissues

A crucial first step in many analytical and experimental procedures is the extraction of brevetoxins from tissue samples.

-

Objective: To isolate lipid-soluble brevetoxins from invertebrate tissue matrices.

-

Materials:

-

Invertebrate tissue (e.g., bivalve adductor muscle, whole gastropod tissue)

-

Homogenizer

-

Acetone

-

Centrifuge

-

Rotary evaporator or nitrogen evaporator

-

-

Protocol:

-

Weigh a known amount of invertebrate tissue.

-

Homogenize the tissue in acetone. A common ratio is 1:4 (w/v) tissue to solvent.

-

Centrifuge the homogenate to pellet the solid material.

-

Collect the acetone supernatant.

-

Repeat the extraction of the pellet with fresh acetone and combine the supernatants.

-

Evaporate the acetone under reduced pressure or a stream of nitrogen to yield the crude lipid-soluble extract.

-

The extract can then be re-dissolved in a suitable solvent for analysis or further purification.

-

Quantification of PbTx-3

Several methods are available for the quantification of PbTx-3 in extracts.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for specific and sensitive quantification of PbTx-3 and its metabolites.[6]

-

Principle: The extract is separated by liquid chromatography, and the eluting compounds are ionized and detected by a mass spectrometer. Specific parent-daughter ion transitions for PbTx-3 are monitored for unambiguous identification and quantification.

-

-

Enzyme-Linked Immunosorbent Assay (ELISA): A high-throughput method based on the specific binding of antibodies to brevetoxins.

-

Principle: A competitive ELISA format is typically used, where brevetoxins in the sample compete with a labeled brevetoxin for binding to a limited number of anti-brevetoxin antibodies. The resulting signal is inversely proportional to the concentration of brevetoxins in the sample.

-

-

Receptor Binding Assay (RBA): A functional assay that measures the ability of a sample to compete with a radiolabeled brevetoxin for binding to the VGSC receptor site.

-

Principle: A preparation of receptors (often from rat brain synaptosomes) is incubated with a radiolabeled brevetoxin (e.g., [3H]PbTx-3) and the sample extract. The amount of radioactivity bound to the receptors is measured, which is inversely proportional to the concentration of brevetoxins in the sample.

-

Brine Shrimp (Artemia salina) Lethality Assay

This is a simple and widely used bioassay for determining the general toxicity of compounds.

-

Objective: To determine the LC50 of PbTx-3 in a model crustacean.

-

Materials:

-

Artemia salina cysts

-

Seawater

-

PbTx-3 stock solution

-

Multi-well plates or vials

-

Microscope

-

-

Protocol:

-

Hatch Artemia salina cysts in seawater to obtain nauplii.

-

Prepare a series of dilutions of PbTx-3 in seawater.

-

Add a known number of nauplii (typically 10-20) to each well or vial.

-

Add the different concentrations of PbTx-3 to the wells. Include a solvent control and a negative control (seawater only).

-

Incubate for a set period (e.g., 24 or 48 hours) under controlled light and temperature.

-

Count the number of dead and live nauplii in each well.

-

Calculate the percentage mortality for each concentration and determine the LC50 using statistical methods such as Probit analysis.

-

Brevetoxin Metabolism in Marine Invertebrates

The biotransformation of brevetoxins in marine invertebrates is a critical area of research as it can alter the toxicity and detection of these compounds. The primary metabolic pathways involve the reduction of the aldehyde group and the conjugation with endogenous molecules.

In bivalves, PbTx-2 can be metabolized through two main pathways:

-

Reduction: The C-42 aldehyde group of PbTx-2 is reduced to a primary alcohol, forming PbTx-3.

-

Conjugation: PbTx-2 can be conjugated with amino acids, such as cysteine, to form more polar metabolites.

Research Gaps and Future Directions

The study of the biological effects of PbTx-3 in marine invertebrates is a field with significant opportunities for further research. Key knowledge gaps include:

-

Quantitative Toxicity Data: There is a pressing need for the determination of lethal (LC50) and sublethal (EC50, NOEC, LOEC) concentrations of PbTx-3 in a wider range of ecologically and commercially important marine invertebrate species, including various mollusks, crustaceans, and echinoderms.

-

Neurophysiological Effects: The specific effects of PbTx-3 on the invertebrate nervous system have not been well-characterized. Electrophysiological studies on invertebrate neurons and neuromuscular junctions are required to understand the functional consequences of VGSC modification by PbTx-3 in these organisms.

-

Behavioral and Physiological Studies: Research is needed to quantify the sublethal effects of PbTx-3 on key invertebrate behaviors and physiological processes, such as feeding rates, burrowing activity, reproductive output, and cardiac function.

-

Invertebrate VGSC Affinity: The binding affinity and kinetics of PbTx-3 with invertebrate VGSCs should be determined to understand potential species-specific sensitivities.

-

Metabolism in a Broader Range of Species: The metabolic fate of PbTx-3 and other brevetoxins needs to be investigated in a more diverse array of marine invertebrates to better understand toxin dynamics in marine food webs.

Conclusion

PbTx-3 is a potent neurotoxin with a well-defined molecular target, the voltage-gated sodium channel. While its role in NSP has driven extensive research in vertebrate systems, its direct biological effects on the primary vectors, marine invertebrates, remain largely understudied. The available data indicate that invertebrates like brine shrimp are susceptible to the lethal effects of PbTx-3, and that bivalves play a key role in the accumulation and biotransformation of brevetoxins. The lack of comprehensive toxicological, neurophysiological, and behavioral data for a wider range of marine invertebrate species represents a significant gap in our understanding of the ecological impacts of K. brevis blooms. Future research focused on addressing these knowledge gaps will be crucial for a more complete assessment of the environmental risks posed by brevetoxins and may also uncover novel pharmacological insights from the study of toxin-invertebrate interactions.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Toxicological effect and enzymatic disorder of non-studied emerging contaminants in Artemia salina model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. archimer.ifremer.fr [archimer.ifremer.fr]

- 5. An occurrence of neurotoxic shellfish poisoning by consumption of gastropods contaminated with brevetoxins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Brevetoxins: unique polyether dinoflagellate toxins - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on PbTx-3 Signaling Pathways in Neuronal Cells

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms and signaling cascades initiated by the marine neurotoxin Brevetoxin-3 (PbTx-3) in neuronal cells. The information presented herein is intended to support research and development efforts in neuropharmacology, toxicology, and drug discovery.

Core Mechanism of Action: Targeting Voltage-Gated Sodium Channels

Brevetoxin-3 (PbTx-3), a potent polyether neurotoxin produced by the dinoflagellate Karenia brevis, exerts its primary neurotoxic effects by binding with high affinity to site 5 on the α-subunit of voltage-gated sodium channels (VGSCs) in neurons.[1][2][3][4][5][6] This interaction fundamentally alters the gating properties of the channel, leading to neuronal hyperexcitability. The binding of PbTx-3 induces a hyperpolarizing shift in the voltage-dependence of activation, causing the channel to open at more negative membrane potentials, and it also inhibits channel inactivation.[1][2][5] The result is a persistent influx of sodium ions (Na+), leading to sustained membrane depolarization.

Downstream Signaling Cascades in Neuronal Cells

The initial PbTx-3-induced membrane depolarization triggers a cascade of downstream signaling events that contribute to its neurotoxic profile. These pathways involve significant alterations in intracellular ion homeostasis and the activation of multiple kinase pathways.

Disruption of Calcium Homeostasis and Glutamate Excitotoxicity

The sustained depolarization of the neuronal membrane leads to the opening of voltage-gated calcium channels (VGCCs), resulting in a significant influx of extracellular calcium (Ca2+) and a rise in intracellular Ca2+ concentration ([Ca2+]i).[6][7] This elevated [Ca2+]i is a critical event that triggers the excessive release of the excitatory neurotransmitter glutamate into the synaptic cleft.[7] The released glutamate then acts on postsynaptic N-methyl-D-aspartate (NMDA) receptors, further exacerbating Ca2+ influx and promoting excitotoxicity, a key contributor to neuronal cell death.[7]

In addition to influx from the extracellular space, there is evidence to suggest that PbTx-3 can induce the release of Ca2+ from intracellular stores. In skeletal myotubes, PbTx-3-induced action potentials have been shown to activate Phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and subsequent Ca2+ release from the endoplasmic reticulum.[8] While this has not been definitively shown in neurons for PbTx-3, it represents a plausible parallel pathway for Ca2+ dysregulation.

Activation of the MAPK/ERK Signaling Pathway

The increase in intracellular Ca2+ acts as a second messenger to activate various downstream signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the Extracellular signal-Regulated Kinase 1 and 2 (ERK1/2). Studies with the related brevetoxin, PbTx-2, have demonstrated that the toxin-induced Ca2+ influx leads to the activation of Calcium/calmodulin-dependent protein kinase II (CaMKII), which in turn phosphorylates and activates the ERK1/2 pathway.[6] This pathway is crucial in regulating a wide range of cellular processes, including gene expression, cell survival, and apoptosis. The sustained activation of ERK1/2 by brevetoxins can have significant implications for neuronal function and viability.

Potential Involvement of the PLC/PKC Signaling Pathway

The potential for PbTx-3 to induce PLC activation and IP3-mediated Ca2+ release from intracellular stores, as observed in skeletal myotubes, suggests a possible role for the Protein Kinase C (PKC) pathway in neuronal cells.[8] The activation of PLC would also generate diacylglycerol (DAG), a direct activator of conventional and novel PKC isoforms. The activation of PKC can have widespread effects on neuronal function through the phosphorylation of a variety of substrate proteins, including ion channels, receptors, and synaptic proteins.[9][10][11]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the effects of PbTx-3 and related brevetoxins on neuronal cells.

Table 1: Electrophysiological Effects of PbTx-3 on Neuronal Voltage-Gated Sodium Channels

| Parameter | Value | Cell Type | Reference |

| Effective Concentration | 30-500 nM | Rat nodose ganglia neurons | [1] |

| Shift in Activation Potential | Negative shift | Rat nodose ganglia neurons | [1] |

| Unitary Current Conductances | 10.7 pS and 21.2 pS | Rat nodose ganglia neurons | [1] |

| Reversal Potential | ~+60 mV | Rat nodose ganglia neurons | [1] |

| Threshold Potential Shift | -6.7 mV (hyperpolarized) | Rat brain neuronal cell lines (B50 and B104) | [5] |

Table 2: Effects of Brevetoxins on Intracellular Calcium and Neurotransmitter Release

| Toxin | Concentration | Effect | Cell Type | Reference |

| PbTx-2 | 10-100 nM | Increased amplitude and duration of Ca2+ spikes | Murine neocortical neurons | [6] |

| PbTx-1 | 1-5 µM | Concentration-dependent increase in Substance P release | Sensory neurons | [12] |

| PbTx-3 | Not specified | Increased intracellular Ca2+ levels | Rat skeletal muscle cells | [8] |

Experimental Protocols

This section provides an overview of the methodologies used in the cited research to investigate the effects of PbTx-3 on neuronal cells.

Cell Culture

-

Primary Neuronal Cultures: Neurons are typically dissociated from specific brain regions (e.g., hippocampus, cortex) of neonatal rodents and plated on coated culture dishes.

-

Neuronal Cell Lines: Immortalized neuronal cell lines (e.g., B50, B104) are maintained in appropriate growth media and conditions.

Electrophysiology (Patch-Clamp)

-

Objective: To measure the effects of PbTx-3 on the activity of single voltage-gated sodium channels.

-

Method:

-

Prepare cell-attached or whole-cell patch-clamp recordings from cultured neurons.

-

Record baseline channel activity at various holding potentials.

-

Perfuse the cells with a solution containing PbTx-3 at the desired concentration.

-

Record channel activity in the presence of the toxin.

-

Analyze changes in channel kinetics, including activation voltage, inactivation, and open probability.

-

Intracellular Calcium Imaging

-

Objective: To measure changes in intracellular calcium concentration in response to PbTx-3.

-

Method:

-

Load cultured neurons with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-3 AM).

-

Acquire baseline fluorescence images using a fluorescence microscope.

-

Apply PbTx-3 to the cells.

-

Acquire a time-series of fluorescence images to monitor changes in intracellular calcium.

-

Quantify the changes in fluorescence intensity, which correspond to changes in [Ca2+]i.

-

Western Blotting for Protein Phosphorylation

-

Objective: To determine the activation of signaling proteins (e.g., ERK1/2) by assessing their phosphorylation state.

-

Method:

-

Treat cultured neurons with PbTx-3 for various time points.

-

Lyse the cells to extract total protein.

-

Separate proteins by size using SDS-PAGE.

-

Transfer the proteins to a membrane (e.g., PVDF).

-

Probe the membrane with primary antibodies specific for the phosphorylated and total forms of the protein of interest.

-

Incubate with a secondary antibody conjugated to a detection enzyme (e.g., HRP).

-

Detect the signal using chemiluminescence and quantify the band intensities to determine the ratio of phosphorylated to total protein.

-

This technical guide provides a foundational understanding of the signaling pathways activated by PbTx-3 in neuronal cells. Further research is warranted to fully elucidate the complex interplay of these pathways and to identify potential therapeutic targets to mitigate the neurotoxicity of brevetoxins.

References

- 1. Brevetoxin-3 (PbTx-3) and its derivatives modulate single tetrodotoxin-sensitive sodium channels in rat sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Is the A-ring lactone of brevetoxin PbTx-3 required for sodium channel orphan receptor binding and activity? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Type B brevetoxins show tissue selectivity for voltage-gated sodium channels: comparison of brain, skeletal muscle and cardiac sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Brevetoxin activation of voltage-gated sodium channels regulates Ca2+ dynamics and ERK1/2 phosphorylation in murine neocortical neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Brevetoxin-Induced Neural Insult in the Retrosplenial Cortex of Mouse Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sodium-dependent action potentials induced by brevetoxin-3 trigger both IP3 increase and intracellular Ca2+ release in rat skeletal myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. How Protein Kinase C Activation Protects Nerve Cells from Oxidative Stress-Induced Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Conventional protein kinase C in the brain: 40 years later - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Calcium Increase and Substance P Release Induced by the Neurotoxin Brevetoxin-1 in Sensory Neurons: Involvement of PAR2 Activation through Both Cathepsin S and Canonical Signaling - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Toxicokinetics and Metabolism of Brevetoxin-3 In Vivo

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brevetoxin-3 (PbTx-3), a potent neurotoxin produced by the marine dinoflagellate Karenia brevis, poses a significant threat to marine ecosystems and human health. Understanding its fate within a biological system is paramount for risk assessment and the development of potential therapeutics. This technical guide provides a comprehensive overview of the current knowledge on the toxicokinetics and metabolism of PbTx-3 in vivo. It consolidates quantitative data on its absorption, distribution, metabolism, and excretion (ADME), details the experimental methodologies employed in key studies, and explores the metabolic pathways and molecular interactions that govern its biotransformation.

Introduction

Brevetoxins are a family of lipid-soluble, cyclic polyether neurotoxins that are notorious for causing Neurotoxic Shellfish Poisoning (NSP) in humans and mass mortalities in marine life. Their primary mechanism of toxicity involves the activation of voltage-gated sodium channels, leading to uncontrolled nerve stimulation. Among the various brevetoxin congeners, Brevetoxin-3 (PbTx-3) is a key metabolite of the more abundant Brevetoxin-2 (PbTx-2) and is also produced naturally by K. brevis. This guide focuses specifically on the in vivo toxicokinetics and metabolism of PbTx-3, providing a detailed examination of how this toxin is processed by and interacts with a living organism.

Toxicokinetics of Brevetoxin-3

The toxicokinetic profile of a compound describes its journey through the body, encompassing absorption, distribution, metabolism, and excretion (ADME). For PbTx-3, these processes have been primarily investigated in rodent models using various routes of administration.

Absorption

Brevetoxin-3 can enter the body through multiple routes, including ingestion of contaminated seafood and inhalation of aerosolized toxins during harmful algal blooms.

-

Oral Administration: Following oral gavage in mice, the onset of toxic effects is rapid, appearing within the first two hours, and is transient, with symptoms disappearing 24 hours after administration.[1] A recent study established an oral Lowest-Observable-Adverse-Effect-Level (LOAEL) for PbTx-3 of 100 μg/kg body weight and a No-Observable-Adverse-Effect-Level (NOAEL) of 10 μg/kg body weight in mice.[2]

-

Intratracheal Instillation: Studies in rats have shown that over 80% of PbTx-3 administered via intratracheal instillation is rapidly absorbed from the lungs into the bloodstream, leading to systemic distribution.[3]

Distribution

Once absorbed, PbTx-3 distributes rapidly to various tissues.

-

Tissue Distribution in Mice: Following intratracheal instillation in mice, PbTx-3 was found in all tissues, with the highest initial concentrations in the liver and gastrointestinal tract.[4]

-

Tissue Distribution in Rats: Similarly, in rats receiving PbTx-3 via intratracheal instillation, the toxin was distributed throughout the body, with the highest levels detected in the carcass, intestines, and liver. The lowest percentages of the administered dose were found in the blood, brain, and fat.[3]

Metabolism

The biotransformation of PbTx-3 is a critical determinant of its toxicity and elimination. Metabolism primarily occurs in the liver and involves both Phase I and Phase II reactions.

-

Hepatic Metabolism: In vivo and in vitro studies have demonstrated the hepatic metabolism of PbTx-3 to at least three more polar, yet unidentified, metabolites.

-

Relationship with PbTx-2: It is important to note that PbTx-3 is a major metabolite of PbTx-2. In vitro studies using rat liver cytochrome P450 (CYP) enzymes have shown that CYP1A2 and CYP3A1 can metabolize PbTx-2 to PbTx-3.[5] Human liver microsomes and recombinant cytochrome P450s (including CYP3A4) have also been shown to metabolize PbTx-2, producing a variety of oxidized and reduced products.[5]

-

Conjugation: While not directly demonstrated for PbTx-3, the metabolism of the closely related PbTx-2 involves conjugation with glutathione and cysteine, suggesting a potential pathway for the detoxification and elimination of brevetoxins.

Excretion

The elimination of PbTx-3 and its metabolites occurs through both urine and feces.

-

Excretion in Mice: In mice that received PbTx-3 via intratracheal instillation, approximately 90% of the initial dose was excreted within 96 hours. Of this, 11% was found in the urine and 64% in the feces.[4]

-

Excretion in Rats: Following intratracheal instillation in rats, about twice as much PbTx-3-associated radioactivity was excreted in the feces compared to the urine, with the majority of excretion occurring within 48 hours.[3]

Quantitative Toxicokinetic Data

The following tables summarize the available quantitative data on the toxicokinetics of PbTx-3 from in vivo studies.

Table 1: Elimination Half-Times of Brevetoxin-3 in Mice Following Intratracheal Instillation [4]

| Tissue | Elimination Half-Time (hours) |

| Fat | ~28 |

| Heart | ~28 |

| Intestines | ~28 |

| Kidneys | ~28 |

| Liver | ~28 |

| Muscle | ~28 |

| Brain | ~90 |

| Testes | ~90 |

Table 2: Excretion of Brevetoxin-3 in Rodents Following Intratracheal Instillation

| Species | Route of Administration | % of Dose in Urine | % of Dose in Feces | Timeframe | Reference |

| Mice | Intratracheal Instillation | 11% | 64% | 96 hours | [4] |

| Rats | Intratracheal Instillation | Approx. 1/3 of fecal | Approx. 2/3 of urinary | 48 hours | [3] |

Table 3: Acute Oral Toxicity of Brevetoxin-3 in Mice [2]

| Parameter | Value (μg/kg bw) |

| No-Observable-Adverse-Effect-Level (NOAEL) | 10 |

| Lowest-Observable-Adverse-Effect-Level (LOAEL) | 100 |

Experimental Protocols

This section details the methodologies used in key in vivo studies on the toxicokinetics and metabolism of PbTx-3.

Animal Models and Husbandry

-

Species: Male CBA/CaJ mice and male F344/Crl BR rats have been used in toxicokinetic studies.[3][4] For acute oral toxicity studies, both male and female mice have been utilized.[1]

-

Housing: Animals are typically housed in environmentally controlled conditions with access to food and water ad libitum. For excretion studies, animals are placed in metabolism cages to allow for the separate collection of urine and feces.[3][4]

Dosing and Administration

-

Toxin Preparation: Brevetoxin-3 is often dissolved in a suitable vehicle, such as ethanol and then diluted in saline for administration.[6] For radiolabeled studies, [3H]PbTx-3 is used to trace the toxin's distribution and excretion.[3][4]

-

Routes of Administration:

-

Intratracheal Instillation: A common method to study the effects of inhaled brevetoxins, where a solution of PbTx-3 is directly instilled into the trachea of an anesthetized animal.[3][4]

-

Oral Gavage: Used to investigate the effects of ingested toxins, where a specific dose of PbTx-3 is administered directly into the stomach using a gavage needle.[1]

-

Sample Collection and Processing

-

Tissues: At specified time points post-administration, animals are euthanized, and various tissues (e.g., liver, kidney, brain, fat, muscle, intestines) are collected, weighed, and processed for analysis.[3][4]

-

Blood: Blood samples are collected, and plasma or serum is separated for analysis.

-

Urine and Feces: Urine and feces are collected over a defined period from animals in metabolism cages to determine the extent and routes of excretion.[3][4]

Analytical Methods

-

Radiochemical Analysis: For studies using radiolabeled PbTx-3, radioactivity in tissues, urine, and feces is quantified using liquid scintillation counting.

-

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) coupled with various detectors is a key technique for the separation and quantification of brevetoxins and their metabolites.[6]

-

Mass Spectrometry: Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) are powerful tools for the identification and structural elucidation of PbTx-3 and its biotransformation products.[5]

-

Immunoassays: Enzyme-Linked Immunosorbent Assays (ELISAs) are used for the detection and quantification of brevetoxins in biological samples.[6]

Metabolic Pathways and Molecular Interactions

The metabolism of brevetoxins is a complex process involving a variety of enzymes and potential interactions with cellular signaling pathways.

Cytochrome P450-Mediated Metabolism

As mentioned, CYP enzymes, particularly CYP1A2 and CYP3A1/3A4, play a role in the metabolism of PbTx-2 to PbTx-3 and other oxidized metabolites.[5] This suggests that these enzymes are also likely involved in the further metabolism of PbTx-3.

Interaction with Xenobiotic Receptors

Xenobiotic receptors are transcription factors that regulate the expression of drug-metabolizing enzymes and transporters. The interaction of brevetoxins with these receptors could influence their own metabolism and that of other compounds.

-

Aryl Hydrocarbon Receptor (AhR): Studies have investigated the ability of brevetoxins to bind to the AhR. While the epoxide metabolite of PbTx-2, PbTx-6, showed significant binding to the AhR, PbTx-2 and PbTx-3 were found to be weak binders.[7] This suggests that at environmentally relevant concentrations, a direct, significant activation of the AhR-mediated pathway by PbTx-3 is unlikely.

The following diagram illustrates the workflow of a typical in vivo toxicokinetic study of PbTx-3.

Caption: Experimental Workflow for In Vivo Toxicokinetics of PbTx-3.

The metabolic pathway of PbTx-2 to PbTx-3 and other metabolites is a key aspect of brevetoxin biotransformation.

References

- 1. Acute Effects of Brevetoxin-3 Administered via Oral Gavage to Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lmu.primo.exlibrisgroup.com [lmu.primo.exlibrisgroup.com]

- 3. Uptake, tissue distribution, and excretion of brevetoxin 3 administered to rats by intratracheal instillation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Uptake, tissue distribution, and excretion of brevetoxin-3 administered to mice by intratracheal instillation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Human metabolites of brevetoxin PbTx-2: Identification and confirmation of structure - PMC [pmc.ncbi.nlm.nih.gov]

- 6. INHALATION TOXICITY OF BREVETOXIN 3 IN RATS EXPOSED FOR FIVE DAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Toxicogenomic effects of marine brevetoxins in liver and brain of mouse - PMC [pmc.ncbi.nlm.nih.gov]

Biosynthesis Pathway of PbTx-3 in Karenia brevis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brevetoxins are a suite of potent neurotoxins produced by the marine dinoflagellate Karenia brevis. These complex polyether ladder compounds are responsible for harmful algal blooms (red tides) in the Gulf of Mexico, leading to significant ecological and economic damage. PbTx-3, a B-type brevetoxin, is a significant congener within this family. Understanding its biosynthetic pathway is crucial for predicting and mitigating red tides, as well as for exploring the potential of these unique molecular architectures in drug development. This technical guide provides a comprehensive overview of the current understanding of the PbTx-3 biosynthesis pathway, detailing the proposed enzymatic steps, presenting available quantitative data, outlining key experimental methodologies, and visualizing the core processes.

Proposed Biosynthesis Pathway of the Brevetoxin B Backbone

The biosynthesis of brevetoxins, including PbTx-3, is believed to originate from a polyketide pathway, a common route for the synthesis of complex natural products in many organisms.[1][2][3] The process is initiated by the action of Type I polyketide synthases (PKSs), large, multi-domain enzymes that assemble a long carbon chain from simple precursor units.[4][5][6]

Polyketide Chain Assembly

The backbone of the B-type brevetoxins is assembled by a complex PKS system. Transcriptome analysis of K. brevis has revealed a unique arrangement of PKS genes, with evidence for both single-domain and multi-domain modular enzymes.[1][7] This suggests a departure from the canonical single, large multi-enzyme complexes found in bacteria. Isotopic labeling studies have confirmed that the carbon backbone is derived from acetate and other small carboxylic acid precursors.[8]

Polyether Ladder Formation: The Epoxide Hydrolase Cascade Hypothesis

A defining feature of brevetoxins is their ladder-like polyether structure. The prevailing hypothesis for the formation of these fused ether rings involves a cascade of epoxide ring openings.[1][9] This proposed mechanism involves two key stages:

-

Polyepoxidation: Following the synthesis of the linear polyketide chain, a series of epoxidation reactions are thought to occur along the backbone, forming a polyepoxide intermediate. The enzymes responsible for this step have not yet been fully characterized.

-

Epoxide-Opening Cascade: The polyepoxide intermediate is then proposed to undergo a series of concerted, enzyme-catalyzed cyclizations to form the fused ether rings. This cascade is hypothesized to be mediated by one or more epoxide hydrolases (EHs).[1][8][9] Studies have identified and characterized a microsomal EH from K. brevis, and notably, have shown that higher EH activity is correlated with higher toxin production, lending strong support to this hypothesis.[1][8]

The following diagram illustrates the proposed overall workflow for the biosynthesis of the brevetoxin B backbone.

References

- 1. Both modular and single‐domain Type I polyketide synthases are expressed in the brevetoxin‐producing dinoflagellate, Karenia brevis (Dinophyceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biosynthesis and Molecular Genetics of Polyketides in Marine Dinoflagellates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Giant polyketide synthase enzymes in the biosynthesis of giant marine polyether toxins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Biosynthesis of Polyketides in Heterologous Hosts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Both modular and single-domain Type I polyketide synthases are expressed in the brevetoxin-producing dinoflagellate, Karenia brevis (Dinophyceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Localization of polyketide synthase encoding genes to the toxic dinoflagellate Karenia brevis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Methods and options for the heterologous production of complex natural products - PMC [pmc.ncbi.nlm.nih.gov]

Electrophysiological Characterization of PbTx-3 Effects: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrophysiological effects of Brevetoxin-3 (PbTx-3), a potent neurotoxin produced by the dinoflagellate Karenia brevis. PbTx-3 is known to interact with high affinity to site 5 of voltage-gated sodium channels (Nav), leading to significant alterations in neuronal and muscle cell excitability. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the toxin's mechanism of action and experimental workflows.

Mechanism of Action: Modulation of Voltage-Gated Sodium Channels

PbTx-3 is a lipid-soluble polyether toxin that primarily targets voltage-gated sodium channels, the fundamental proteins responsible for the initiation and propagation of action potentials in excitable cells.[1] The binding of PbTx-3 to neurotoxin receptor site 5 on the α-subunit of these channels induces profound changes in their gating properties.[1]

The principal electrophysiological consequences of PbTx-3 binding are:

-

Hyperpolarizing Shift in the Voltage-Dependence of Activation: PbTx-3 causes sodium channels to open at more negative membrane potentials than they normally would.[1] This means that smaller depolarizations are sufficient to trigger channel opening, leading to an increase in cellular excitability.

-

Inhibition of Inactivation: The toxin slows or prevents the normal inactivation process of the sodium channel, resulting in a persistent inward sodium current.[1] This sustained depolarization can lead to repetitive firing of action potentials and, at higher concentrations, depolarization block.

-

Prolongation of Mean Open Time: Single-channel studies have shown that PbTx-3 increases the duration for which individual sodium channels remain in the open, conducting state.[1]

These combined effects lead to a state of hyperexcitability in affected neurons and muscle cells.

Quantitative Data Presentation

The following tables summarize the quantitative effects of PbTx-3 on various voltage-gated sodium channel subtypes as determined by electrophysiological studies.

Table 1: Dose-Response of PbTx-3 on Human Nav Channel Subtypes

| Nav Subtype | Cell Type | Parameter | Value | Reference |

| hNav1.2 | HEK293 | EC50 (I-late) | 400 pM | [2] |

| hNav1.4 | CHO-K1 | EC50 (I-late) | 4 nM | [2] |

| hNav1.5 | HEK293 | EC50 (I-late) | > 1 µM | [2] |

| hNav1.7 | CHO-K1 | EC50 (I-late) | > 1 µM | [2] |

Table 2: Effects of PbTx-3 on the Voltage-Dependence of Activation of Human Nav Channels

| Nav Subtype | Cell Type | PbTx-3 Conc. | Shift in V1/2 of Activation | Reference |

| hNav1.2 | HEK293 | 1 µM | -15.8 mV | [2] |

| hNav1.4 | CHO-K1 | 1 µM | -9.2 mV | [2] |

| hNav1.5 | HEK293 | 1 µM | +8.7 mV (depolarizing) | [2] |

| hNav1.7 | CHO-K1 | 1 µM | -10.0 mV | [2] |

Table 3: Single-Channel Conductance in the Presence of PbTx-3

| Preparation | PbTx-3 Conc. | Conductance States | Reversal Potential | Reference |

| Rat nodose ganglion neurons | 30-500 nM | 10.7 pS and 21.2 pS | ~+60 mV | [1] |

Table 4: Binding Affinity of PbTx-3 for Different Nav Channel Subtypes

| Nav Subtype | Preparation | Kd | Reference |

| rNav1.2 | tsA-201 cells | 2.4 ± 0.2 nM | |

| rNav1.4 | tsA-201 cells | ~12 nM | [3] |

| rNav1.5 | tsA-201 cells | ~12 nM | [3] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the electrophysiological effects of PbTx-3.

Whole-Cell Voltage-Clamp Recordings

This technique is used to measure the macroscopic currents flowing through the entire population of ion channels on a cell's membrane while controlling the membrane potential.

Objective: To determine the effects of PbTx-3 on the voltage-dependence of activation and inactivation, as well as on the kinetics of sodium currents.

Materials:

-

Cells expressing the desired Nav channel subtype (e.g., HEK293 or CHO cells).

-

Patch-clamp amplifier and data acquisition system.

-

Micromanipulator and microscope.

-

Borosilicate glass capillaries for patch pipettes.

-

Extracellular (bath) solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

-

Intracellular (pipette) solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.2 with CsOH).

-

PbTx-3 stock solution (in DMSO) and perfusion system.

Procedure:

-

Prepare cells for recording by plating them on glass coverslips.

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with intracellular solution.

-

Mount the coverslip in the recording chamber on the microscope stage and perfuse with extracellular solution.

-

Using the micromanipulator, approach a target cell with the patch pipette while applying slight positive pressure.

-

Form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.

-

Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.

-

Switch the amplifier to voltage-clamp mode and set the holding potential (e.g., -120 mV).

-

Record baseline sodium currents using a series of voltage steps to depolarize the membrane (e.g., from -100 mV to +60 mV).

-

Apply PbTx-3 at the desired concentration to the bath via the perfusion system.

-

After a stable effect is reached, repeat the voltage-step protocol to record sodium currents in the presence of the toxin.

-

Analyze the data to determine changes in current amplitude, voltage-dependence of activation and inactivation, and current kinetics.

Cell-Attached Patch-Clamp Recordings

This configuration allows for the measurement of currents flowing through single ion channels within the patch of membrane under the pipette tip.

Objective: To determine the effects of PbTx-3 on single-channel conductance and mean open time.

Materials:

-

Same as for whole-cell voltage-clamp, with the exception of the intracellular solution. For cell-attached recordings, the pipette solution will contain the agonist (PbTx-3) and have an ionic composition similar to the extracellular solution.

Procedure:

-

Follow steps 1-5 of the whole-cell voltage-clamp protocol to form a GΩ seal.

-

Do not rupture the membrane patch.

-

Switch the amplifier to voltage-clamp mode. The potential across the membrane patch is the difference between the pipette potential and the cell's resting membrane potential.

-

Apply voltage steps to the pipette to depolarize the membrane patch and elicit single-channel openings.

-

Record single-channel currents in the absence (control) and presence of PbTx-3 in the pipette solution.

-

Analyze the data to determine the amplitude of single-channel currents (to calculate conductance) and the duration of channel openings (mean open time).

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Mechanism of PbTx-3 action on voltage-gated sodium channels.

References

- 1. Brevetoxin-3 (PbTx-3) and its derivatives modulate single tetrodotoxin-sensitive sodium channels in rat sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Brevetoxin versus Brevenal Modulation of Human Nav1 Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Type B brevetoxins show tissue selectivity for voltage-gated sodium channels: comparison of brain, skeletal muscle and cardiac sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Cardiovascular Effects of PbTx-3 Exposure

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brevetoxin-3 (PbTx-3), a potent polyether neurotoxin produced by the marine dinoflagellate Karenia brevis, poses a significant threat to marine ecosystems and public health. While its neurotoxic effects are well-documented, the cardiovascular consequences of PbTx-3 exposure are complex and warrant a detailed examination for risk assessment and the development of potential therapeutic interventions. This technical guide provides a comprehensive overview of the cardiovascular effects of PbTx-3, detailing its mechanism of action, summarizing quantitative data from in vivo and in vitro studies, and outlining key experimental protocols. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals investigating the cardiovascular toxicity of this marine biotoxin.

Mechanism of Action

The primary molecular target of PbTx-3 is the voltage-gated sodium channel (VGSC) on excitable cells, including cardiomyocytes. PbTx-3 binds to site 5 on the α-subunit of the VGSC, leading to a conformational change that results in channel activation at normal resting membrane potentials and inhibition of inactivation. This persistent activation of VGSCs causes a continuous influx of sodium ions (Na+) into the cell.

The sustained depolarization of the cardiomyocyte membrane has several downstream consequences:

-

Alteration of Action Potential: The influx of Na+ prolongs the duration of the cardiac action potential.

-

Calcium Influx: The depolarization activates voltage-gated L-type calcium channels (VGCCs), leading to an influx of calcium ions (Ca2+) from the extracellular space. Furthermore, the increased intracellular Na+ concentration can reverse the direction of the sodium-calcium exchanger (NCX), leading to a further increase in intracellular Ca2+.

-

Arrhythmogenesis: The prolonged action potential duration and increased intracellular Ca2+ can lead to early afterdepolarizations (EADs) and delayed afterdepolarizations (DADs), which are known triggers for cardiac arrhythmias.

Quantitative Data on Cardiovascular Effects

The following tables summarize the key quantitative data from studies investigating the cardiovascular effects of PbTx-3 exposure.

Table 1: In Vivo Cardiovascular Effects of Brevetoxin Exposure

| Animal Model | Toxin (Congener) | Dose | Route of Administration | Key Cardiovascular Effects | Reference |

| Medaka (Oryzias latipes) Embryos | PbTx-3 | > 1 ng/egg | Microinjection | Tachycardia (significant increase in heart rate) | [1] |

| Medaka (Oryzias latipes) Embryos | PbTx-3 | 4.0 ng/egg | Microinjection | LD50 | [1] |

| Dog | Brevetoxin (unspecified) | Dose-dependent | Intravenous | Bradycardia, triphasic blood pressure changes (depressor/pressor/depressor), cardiac arrhythmias (including ventricular fibrillation) | |

| Rat | PbTx-2 | ≥ 25 µg/kg | Intravenous Infusion | ECG disturbances (heart block, premature ventricular contractions, idioventricular rhythms) |

Table 2: In Vitro Electrophysiological Effects of PbTx-3

| Preparation | PbTx-3 Concentration | Key Electrophysiological Effects | Reference |

| Rat Sensory Neurons (nodose ganglia) | 30-500 nM | Shift in VGSC activation to more negative membrane potentials; Prolonged mean open time of VGSCs; Inhibition of VGSC inactivation | [2] |

Detailed Experimental Protocols

In Vivo Cardiovascular Assessment in a Canine Model (Adapted from Brevetoxin Studies)

This protocol describes a method for assessing the cardiovascular effects of brevetoxin in anesthetized and artificially ventilated dogs.

-

Animal Preparation: Mongrel dogs are anesthetized with a suitable agent (e.g., pentobarbital sodium), and ventilation is maintained artificially to prevent respiratory arrest, a known effect of brevetoxins.

-

Catheterization: Catheters are placed in a femoral artery for blood pressure monitoring and in a femoral vein for toxin administration.

-

Hemodynamic Monitoring: A pressure transducer is connected to the arterial catheter to continuously record systolic, diastolic, and mean arterial blood pressure. Heart rate is derived from the blood pressure waveform or a simultaneous electrocardiogram (ECG).

-

Electrocardiography (ECG): Standard limb leads are used to monitor cardiac rhythm and detect arrhythmias.

-

Toxin Administration: A solution of brevetoxin in a suitable vehicle (e.g., saline with a small amount of emulsifier) is administered intravenously as a bolus injection or a continuous infusion.

-

Pharmacological Blockade (Optional): To investigate the mechanism of action, pharmacological agents can be administered prior to toxin exposure. For example:

-

Atropine or vagotomy: To assess the role of the vagus nerve in bradycardia.

-

Phentolamine (α-adrenergic blocker): To investigate the involvement of catecholamines in hypertensive responses.

-

Propranolol (β-adrenergic blocker): To assess the role of catecholamines in tachycardia and hypotensive responses.

-

Ganglionic blockade (e.g., with hexamethonium): To determine the involvement of autonomic ganglia.

-

-

Data Analysis: Changes in blood pressure, heart rate, and ECG parameters are recorded and analyzed at baseline and at various time points after toxin administration.

Patch-Clamp Electrophysiology on Isolated Cardiomyocytes

This protocol outlines the whole-cell patch-clamp technique to study the effects of PbTx-3 on ion channels in isolated cardiomyocytes.

-

Cell Isolation: Ventricular myocytes are enzymatically isolated from the hearts of a suitable animal model (e.g., rat, guinea pig).

-

Electrode Preparation: Borosilicate glass microelectrodes with a resistance of 2-5 MΩ are filled with an internal solution containing a physiological concentration of ions and a buffer.

-

Recording Setup: The isolated cardiomyocyte is placed in a recording chamber on the stage of an inverted microscope and superfused with an external solution. The patch-clamp amplifier and data acquisition system are prepared for recording.

-

Giga-seal Formation: The microelectrode is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance seal (giga-seal).

-

Whole-Cell Configuration: A brief pulse of suction is applied to rupture the cell membrane under the electrode tip, establishing electrical and diffusional access to the cell interior.

-

Voltage-Clamp Protocol: The membrane potential is held at a specific voltage (e.g., -80 mV), and voltage steps are applied to elicit ionic currents. The effects of PbTx-3 on specific currents (e.g., sodium current, calcium current) are measured by applying the toxin to the external solution.

-

Current-Clamp Protocol: The cell is held at its resting membrane potential, and the effects of PbTx-3 on the action potential waveform (e.g., duration, amplitude, and the presence of afterdepolarizations) are recorded.

-

Data Analysis: The amplitude, kinetics, and voltage-dependence of ionic currents and the characteristics of the action potential are analyzed before and after the application of PbTx-3.

Signaling Pathways and Visualizations

The following diagrams illustrate the proposed signaling pathway for the cardiovascular effects of PbTx-3 and a typical experimental workflow.

Caption: Proposed signaling pathway of PbTx-3 in cardiomyocytes.

Caption: General experimental workflow for cardiovascular assessment.

Conclusion

PbTx-3 exposure elicits a range of significant cardiovascular effects, primarily initiated by the persistent activation of voltage-gated sodium channels in cardiomyocytes. This leads to alterations in cardiac electrophysiology, including prolonged action potential duration and increased intracellular calcium, which can manifest as tachycardia and life-threatening arrhythmias. In vivo studies in animal models have also revealed complex effects on blood pressure, suggesting the involvement of both direct cardiac and vascular actions, as well as autonomic nervous system responses. Further research is necessary to fully elucidate the dose-response relationships in mammals and to develop targeted therapeutic strategies to mitigate the cardiovascular toxicity of PbTx-3. This guide provides a foundational resource for scientists engaged in this critical area of research.

References

Developmental Toxicity of Brevetoxin-3 in Zebrafish Embryos: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the developmental toxicity of brevetoxin-3 (PbTx-3) in the zebrafish (Danio rerio) embryo model. Brevetoxins are a group of potent neurotoxins produced by the dinoflagellate Karenia brevis, the organism responsible for "red tide" blooms. Understanding the embryotoxic effects of these compounds is crucial for assessing environmental risk and for the development of potential therapeutics. While research specifically on PbTx-3 in zebrafish is limited, this guide synthesizes available data from studies on other fish models and related brevetoxin congeners to provide a comprehensive resource.

Quantitative Developmental Toxicity Data

| Parameter | Value | Species | Exposure Route | Key Findings |

| LD₅₀ | 4.0 ng/egg | Medaka (Oryzias latipes) | Microinjection | Doses exceeding 1.0 ng/egg resulted in significant developmental abnormalities.[1][2] |

| Observed Effects | Tachycardia, hyperkinetic twitches (convulsions), spinal curvature, erythrocyte clumping, decreased hatching success. | Medaka (Oryzias latipes) | Microinjection | Cardiovascular and neuromuscular systems are primary targets.[1][2] |

| Cardiovascular Effects | Persistent tachycardia | Fish embryos (species not specified in one review, observed in Medaka) | Not specified | This contrasts with the bradycardia induced by the type A brevetoxin, PbTx-1.[1][3] |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the developmental toxicity of brevetoxin-3 in zebrafish embryos. These protocols are based on established zebrafish embryotoxicity testing guidelines and findings from brevetoxin research.

Zebrafish Husbandry and Embryo Collection

-

Animal Care: Adult zebrafish (Danio rerio) are maintained in a recirculating aquarium system at 28°C on a 14-hour light/10-hour dark cycle.[4] Water quality parameters (pH, conductivity, and temperature) are monitored daily.

-

Breeding: Embryos are obtained through natural spawning by placing male and female fish in breeding tanks with a divider the evening before collection. The divider is removed in the morning, and spawning is induced by the onset of light.

-

Embryo Collection and Selection: Fertilized eggs are collected within 30 minutes of spawning, washed with system water, and examined under a stereomicroscope. Healthy, fertilized embryos at the 4- to 32-cell stage are selected for experiments.

Brevetoxin-3 Exposure

-

Stock Solution Preparation: A stock solution of brevetoxin-3 is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO), due to its lipophilic nature.[4] The final concentration of the solvent in the exposure medium should not exceed 0.1% and a solvent control group must be included in the experimental design.

-

Exposure Method: A static non-renewal waterborne exposure is a common method.[4]

-

Selected embryos are transferred to 24- or 96-well plates, with one embryo per well containing embryo medium (e.g., E3 medium).

-

Brevetoxin-3 working solutions are prepared by diluting the stock solution in embryo medium to the desired final concentrations.

-

The embryo medium in each well is replaced with the corresponding brevetoxin-3 solution or control medium.

-

-

Exposure Duration: Embryos are typically exposed from a few hours post-fertilization (hpf) for a period of 96 to 120 hours.[4][5]

Assessment of Developmental Endpoints

-

Mortality: The number of dead embryos is recorded at 24, 48, 72, 96, and 120 hpf. Indicators of lethality include coagulation of the embryo, absence of a heartbeat, and failure to develop a somite stage.

-

Morphological Abnormalities: At the end of the exposure period, larvae are anesthetized and examined for a range of malformations, including:

-

Pericardial edema (fluid accumulation around the heart)

-

Yolk sac edema

-

Spinal curvature (lordosis, kyphosis, scoliosis)

-

Craniofacial abnormalities

-

Fin malformations

-

-

Cardiovascular Function: Heart rate (beats per minute) is measured at specific time points (e.g., 48 and 72 hpf) by visual counting under a microscope.

-

Neuromuscular Function: Spontaneous tail movements and response to a tactile stimulus can be observed to assess neuromuscular development and function.

Signaling Pathways and Mechanisms of Toxicity

Brevetoxins primarily act on voltage-gated sodium channels (VSSCs).[6] The binding of brevetoxin to site 5 on the alpha-subunit of these channels leads to their persistent activation, causing an influx of sodium ions.[4] This disruption of ion homeostasis is the foundational mechanism for the observed developmental toxicity.

Primary Mechanism of Action

The constant activation of VSSCs by brevetoxin-3 leads to a state of hyperexcitability in electrically excitable cells like neurons and myocytes. This can explain the observed cardiotoxicity and neurotoxicity.

Caption: Brevetoxin-3 primary mechanism of action.

Downstream Cellular Effects

The sustained cellular depolarization and sodium influx can trigger a cascade of downstream events, including the activation of voltage-gated calcium channels, leading to an increase in intracellular calcium. This can, in turn, affect various signaling pathways and cellular processes. Research on PbTx-2 in zebrafish has shown alterations in metabolites associated with neuronal excitotoxicity and energy metabolism, suggesting these are key downstream pathways.[7]

Caption: Inferred downstream effects of brevetoxin exposure.

Experimental Workflow

A typical workflow for assessing the developmental toxicity of brevetoxin-3 in zebrafish embryos is as follows:

Caption: Zebrafish developmental toxicity testing workflow.

References

- 1. The type B brevetoxin (PbTx-3) adversely affects development, cardiovascular function, and survival in Medaka (Oryzias latipes) embryos - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ehp.niehs.nih.gov [ehp.niehs.nih.gov]

- 3. The zebrafish (Danio rerio) embryo as a model system for identification and characterization of developmental toxins from marine and freshwater microalgae - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evaluation of embryotoxicity using the zebrafish model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Brief guidelines for zebrafish embryotoxicity tests - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Brevetoxin - Wikipedia [en.wikipedia.org]

- 7. An integrated systems-level model of the toxicity of brevetoxin based on high-resolution magic-angle spinning nuclear magnetic resonance (HRMAS NMR) metabolic profiling of zebrafish embryos - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Interaction of PbTx-3 with Sodium Channel Site 5

Audience: Researchers, scientists, and drug development professionals.

Introduction

Brevetoxin-3 (PbTx-3) is a potent neurotoxin produced by the marine dinoflagellate Karenia brevis. It belongs to a family of lipid-soluble polyether compounds that bind with high affinity to neurotoxin receptor site 5 on voltage-gated sodium channels (VGSCs).[1][2][3][4] This interaction leads to significant alterations in channel function, causing persistent activation and neuronal hyperexcitability, which underlies the neurotoxic shellfish poisoning (NSP) syndrome in humans.[1][2] This guide provides a detailed technical overview of the molecular interaction between PbTx-3 and sodium channel site 5, including quantitative binding data, experimental protocols, and visual representations of the associated pathways and workflows.

Molecular Interaction at Site 5

PbTx-3 binds to a specific receptor site on the α-subunit of VGSCs, designated as site 5.[1][5] This binding has several key effects on the channel's gating properties:

-

Shift in Voltage-Dependence of Activation: PbTx-3 causes a hyperpolarizing shift in the voltage-dependence of channel activation, meaning the channels are more likely to open at more negative membrane potentials.[1][2][3][6]

-

Inhibition of Inactivation: The toxin slows the rate of the fast inactivation process, leading to prolonged channel opening and persistent sodium influx.[1][2]

-

Induction of Sub-conductance States: At the single-channel level, PbTx-3 binding can induce the channel to open to sub-conductance states.[1]

Photoaffinity labeling and alanine-scanning mutagenesis studies have identified that the binding site for brevetoxins is located in a cleft formed by transmembrane segments IS6, IVS5, and IVS6 of the sodium channel α-subunit.[1][2][7] The interaction is characterized by multiple distributed hydrophobic interactions with these helices.[1][2]

Data Presentation

The following tables summarize quantitative data regarding the binding affinity of PbTx-3 to various sodium channel isoforms and the functional effects of this interaction.

Table 1: PbTx-3 Binding Affinity for Different Sodium Channel Isoforms

| Channel Isoform | Kd (nM) | Cell Line/System | Reference |

| Wild-type Nav1.2 | 2.4 ± 0.2 | tsA-201 cells | [1] |

| Nav1.4 | 1.8 ± 0.61 | tsA-201 cells | [8] |

| Nav1.5 | 12 ± 1.4 | tsA-201 cells | [8] |

| Rat Brain Synaptosomes | ~700 (low-affinity sites) | Fresh or frozen rat brain | [9] |

Table 2: Functional Effects of PbTx-3 on Sodium Channel Gating Properties

| Channel Type | PbTx-3 Concentration | Effect on V1/2 of Activation | Effect on V1/2 of Inactivation | Reference |

| Human VGSC (Nav1.6) | 1 nM | Not specified | Shift from -46.8 ± 1.8 mV to -62.1 ± 3.9 mV | [6] |

| OsEUKCATA1 | 500 nM | -9 mV shift | Significant negative shift | [5] |

| Rat Sensory Neurons (TTX-sensitive) | 30-500 nM | Shift to more negative potentials | Inhibition of inactivation | [3] |

Experimental Protocols

Radioligand Binding Assay for PbTx-3 Affinity

This protocol is a synthesized methodology based on practices described in the cited literature for determining the binding affinity of PbTx-3 to sodium channels.[1][10]

a. Materials:

-

[3H]-PbTx-3 (radiolabeled brevetoxin)

-

Unlabeled PbTx-3

-

Membrane preparations from cells expressing the sodium channel of interest (e.g., tsA-201 cells transfected with Nav1.2 cDNA)

-

Binding buffer (e.g., 163 mM choline Cl, 5 mM HEPES, pH 7.5, 1.8 mM CaCl2, 0.8 mM MgSO4)

-